4-(Aminomethyl)-1,3-thiazol-2-ol
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Overview
Description
4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of chloroacetamide derivatives with ammonium thiocyanate under specific conditions to form the thiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound shares the aminomethyl group but has a different ring structure.
4-Aminocoumarin derivatives: These compounds contain an amino group and a coumarin ring, differing in their core structure.
Benzenesulfonamide derivatives: These compounds have a sulfonamide group attached to a benzene ring, offering different chemical properties
Uniqueness
4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one is unique due to its thiazole ring structure, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(aminomethyl)-3H-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c5-1-3-2-8-4(7)6-3/h2H,1,5H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBVTQXERCEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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